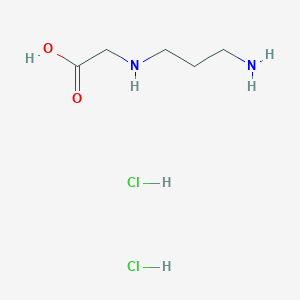
N-(3-Aminopropyl)glycine Dihydrochloride
Übersicht
Beschreibung
N-(3-Aminopropyl)glycine dihydrochloride is a chemical compound with the molecular formula C7H14N2O·2HCl. It is a derivative of glycine, one of the simplest amino acids, with an added 3-aminopropyl group and two hydrochloride ions. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with glycine and 3-aminopropyl chloride.
Reaction Conditions: The reaction involves the nucleophilic substitution of glycine's amino group with 3-aminopropyl chloride in an aqueous solution. The reaction is usually carried out at room temperature and under acidic conditions to ensure the formation of the dihydrochloride salt.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches using large reactors. The reaction mixture is continuously monitored to maintain optimal conditions.
Purification: After the reaction, the product is purified through crystallization, filtration, and drying to obtain the pure dihydrochloride salt.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products, such as N-(3-aminopropyl)glycine oxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, although this is less common.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution Reagents: Electrophiles such as alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: N-(3-aminopropyl)glycine oxide.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-(3-Aminopropyl)glycine dihydrochloride is used in several scientific research applications:
Chemistry: It serves as a building block in organic synthesis and peptide chemistry.
Biology: The compound is used in the study of amino acid metabolism and protein structure.
Medicine: It is investigated for its potential therapeutic properties, including its use as a drug precursor.
Industry: The compound is utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism by which N-(3-Aminopropyl)glycine dihydrochloride exerts its effects depends on its specific application
Molecular Targets and Pathways:
Amino Acid Metabolism: The compound can affect amino acid metabolism by interacting with enzymes involved in these pathways.
Protein Synthesis: It may influence protein synthesis by acting as a substrate or inhibitor of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
N-(2-aminoethyl)glycine dihydrochloride
N-(3-aminopropyl)alanine dihydrochloride
N-(3-aminopropyl)serine dihydrochloride
Eigenschaften
IUPAC Name |
2-(3-aminopropylamino)acetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.2ClH/c6-2-1-3-7-4-5(8)9;;/h7H,1-4,6H2,(H,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQTXSWVGCRXGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCC(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[({4-[(phenylcarbamoyl)amino]phenyl}amino)methyl]benzoate](/img/structure/B1521979.png)
![2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine dihydrochloride](/img/structure/B1521980.png)
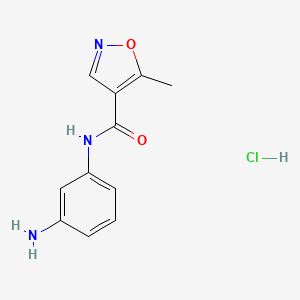
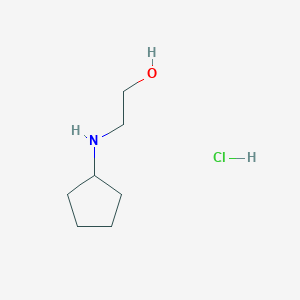

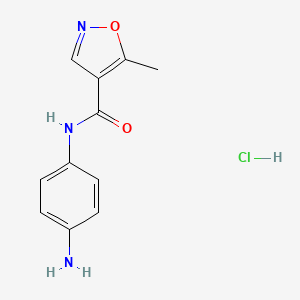
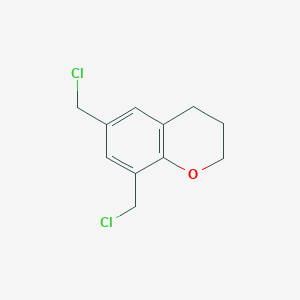
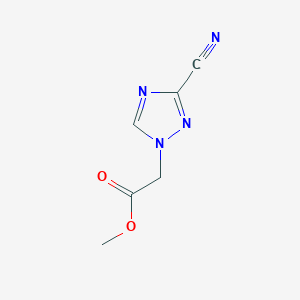
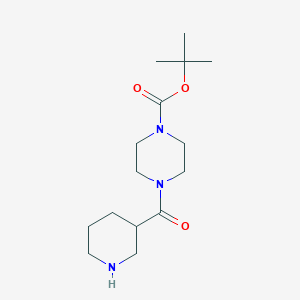

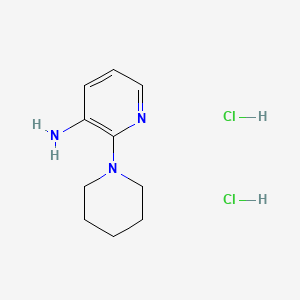
![2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}acetic acid](/img/structure/B1521997.png)
![Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B1521998.png)
![2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1522000.png)
